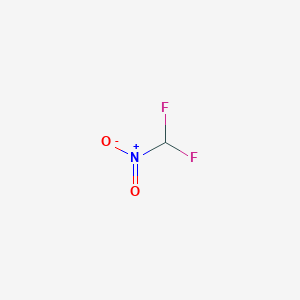

Difluoronitromethane

説明

Historical Trajectory of Difluoronitromethane Discovery and Initial Investigations

The initial forays into the chemistry of this compound were marked by creative synthetic approaches and significant practical challenges. Its discovery was not a singular event but rather a gradual emergence from the broader exploration of fluorinated organic compounds.

The first reported preparation of this compound was accomplished by Bissell through the thermal decomposition of difluoronitroacetamidine. acs.orgnih.gov This method highlighted the inherent instability of the target molecule and the need for specific conditions to achieve its synthesis. Another early, though tentative, observation of this compound occurred during the cleavage of isopropyl difluoronitroacetate with 100% sulfuric acid, where a gas was evolved and provisionally identified as this compound. osti.gov More contemporary "one-pot" procedures have been developed, such as the reaction of ω-nitroacetophenone with Selectfluor/DBU in dimethylformamide, followed by acidification and distillation to yield the parent this compound. researchgate.net

A significant hurdle in the early study of this compound was its isolation and characterization. The compound is noted for its high volatility, a physical property that complicates its handling and purification. nih.gov Early researchers had to employ careful isolation techniques at very low temperatures to successfully obtain the compound after its synthesis. acs.orgnih.gov This volatility is a primary reason for the limited number of early reports on its use in C-C bond formation, as maintaining it in a reaction mixture proved difficult. nih.gov

Early Preparation Methodologies for this compound

Contextual Significance of Fluorinated Nitroalkanes in Modern Organic Synthesis

Aliphatic nitro compounds are highly versatile building blocks in organic chemistry, providing unique pathways for creating multifunctionalized carbon frameworks through reactions like nitroaldol additions and Michael reactions. nih.gov While the use of standard nitroalkanes is widespread, the application of their halogenated derivatives, particularly fluorinated ones, has been less common but holds significant synthetic potential. nih.gov

The development of new methods that utilize dihalogenated nucleophiles, such as difluoronitronates generated from compounds like this compound, represents a promising frontier. nih.gov These fluorinated synthons offer an entry point for the direct synthesis of a variety of dihalogenated nitro compounds. nih.gov The interest in fluorinated nitroalkanes is driven by their utility in creating molecules for the pharmaceutical and agrochemical industries. acs.org For instance, the reaction of this compound with acrylonitrile has been used to synthesize 4,4-difluoro-4-nitrobutironitrile, showcasing its role as a reagent for creating more complex fluorinated molecules. researchgate.net

Scope and Objectives of the Academic Research Review

This academic review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objectives are:

To document the historical discovery and the initial synthetic routes developed for this compound.

To detail the practical challenges associated with the isolation and characterization of this volatile compound.

To place this compound in the broader context of fluorinated nitroalkanes and their established importance in modern organic synthesis.

The review will adhere strictly to these objectives, compiling detailed research findings and presenting them in a structured format to facilitate a clear understanding of the compound's foundational chemistry.

特性

CAS番号 |

1493-05-6 |

|---|---|

分子式 |

CHF2NO2 |

分子量 |

97.021 g/mol |

IUPAC名 |

difluoro(nitro)methane |

InChI |

InChI=1S/CHF2NO2/c2-1(3)4(5)6/h1H |

InChIキー |

RDIQWSIKQQEQDB-UHFFFAOYSA-N |

SMILES |

C([N+](=O)[O-])(F)F |

正規SMILES |

C([N+](=O)[O-])(F)F |

製品の起源 |

United States |

Mechanistic Investigations and Reactivity of Difluoronitromethane

Carbon-Carbon Bond Forming Reactions with Difluoronitromethane Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. This compound and its derivatives, particularly the corresponding difluoronitronate anion, serve as valuable building blocks for creating complex fluorinated molecules through carbon-carbon bond formation.

The nitroaldol reaction, or Henry reaction, is a classic method for forming carbon-carbon bonds by combining a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.orgsciencemadness.org The reaction proceeds through the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon. wikipedia.orgsciencemadness.org All steps in the Henry reaction are reversible. wikipedia.org

While the general popularity of nitroalkanes in synthesis is high, the use of halogenated derivatives like this compound has been less common. nih.gov A significant challenge in nitroaldol reactions is that they often require a large excess of the nitroalkane to achieve high yields. nih.govnih.gov To overcome these limitations, catalytic methods have been developed that utilize stoichiometric amounts of substrates by generating the required difluoronitronate nucleophile in situ. nih.gov

One such strategy involves the cleavage of aryl difluoronitromethyl ketones in the presence of a catalyst. nih.gov An organocatalytic method using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) accomplishes the insertion of isatins into aryl difluoronitromethyl ketones. nih.gov This process occurs via a C-C bond cleavage-aldol reaction-acyl transfer sequence with 100% atom economy, producing 3-hydroxyoxindole scaffolds in high yields. nih.gov Similarly, a catalytic process using a Lewis acid like lithium bromide (LiBr) and a base can generate dihalonitronates from dihalonitroacetophenones, which then undergo aldol addition to aldehydes. nih.gov This sequence is rendered irreversible by a final benzoylation step. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Feature |

| Aryl difluoronitromethyl ketones + Isatins | DBU (20 mol%) | 3-hydroxyoxindole scaffold | In situ, metal-free generation of difluoronitronate; 100% atom economy. nih.gov |

| Dihalonitroacetophenones + Aldehydes | LiBr / (i-Pr)2NEt | Dihalogenated nitro alcohols | Catalytic generation of nitronate with equimolar substrates. nih.gov |

The fundamental reaction governing the behavior of difluoronitronates with carbonyls is nucleophilic addition. The carbonyl group (C=O) in aldehydes and ketones is polarized, with the carbon atom being electron-deficient (electrophilic) and the oxygen atom being electron-rich. masterorganicchemistry.comsavemyexams.com This electrophilic carbon is susceptible to attack by nucleophiles. savemyexams.comlibretexts.org

The reaction mechanism involves the nucleophile attacking the carbonyl carbon, which leads to the rehybridization of the carbon from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.comlibretexts.org The electrons from the carbon-oxygen pi-bond are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgksu.edu.sa This intermediate is then typically protonated in a subsequent step to yield the final alcohol product. libretexts.org

In the context of this compound derivatives, the difluoronitronate anion acts as the carbon-centered nucleophile. Its addition to an aldehyde or ketone results in the formation of a β-dihalonitro alkoxide, which upon protonation gives the corresponding β-dihalonitro alcohol, the characteristic product of a nitroaldol reaction. wikipedia.orgsciencemadness.org The reactivity of the carbonyl compound is influenced by electronic factors; electron-withdrawing groups near the carbonyl increase its electrophilicity and reaction rate, while electron-donating groups have the opposite effect. masterorganicchemistry.comlibretexts.org

The Michael addition is another crucial carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient olefin. thieme-connect.com Research has demonstrated that α-fluoronitroalkanes can serve as effective nucleophiles in these reactions, providing a route to construct fluorinated quaternary carbon centers. thieme-connect.comthieme-connect.com

A notable method employs low-valence ruthenium species, specifically [RuH₂(PPh₃)₄], to catalyze the Michael addition of α-fluoronitroalkanes to a variety of electron-deficient olefins. thieme-connect.comthieme-connect.com This reaction proceeds through Csp³-H activation under neutral conditions and works for a broad range of donors and acceptors. thieme-connect.com Acceptors that have proven effective include aryl propenones, acrylonitrile, aryl acrylates, ethyl vinyl ketone, and phenyl vinyl sulfone. thieme-connect.com The reactions generally provide the desired addition products in moderate to excellent yields. thieme-connect.comthieme-connect.com

Furthermore, asymmetric Michael additions have been achieved using α-fluoro-α-nitro esters as the nucleophilic partner with nitroalkenes, resulting in products with high enantioselectivities. nih.gov This highlights the utility of these reactions in synthesizing chiral molecules, including precursors to α-fluoro-α-amino esters containing a quaternary carbon. nih.gov

| Donor | Acceptor | Catalyst | Outcome |

| α-Fluoronitroalkane | Electron-deficient olefins (e.g., acrylates, vinyl ketones) | [RuH₂(PPh₃)₄] | Construction of fluorinated quaternary carbon centers. thieme-connect.com |

| α-Fluoro-α-nitro esters | Nitroalkenes | Organocatalyst | Asymmetric synthesis of α-fluoro-α-amino ester precursors. nih.gov |

Controlling the stereochemical outcome of C-C bond formation is a central goal in organic synthesis. When a nucleophile adds to a planar carbonyl group, a new chiral center can be created if the groups attached to the carbonyl are not identical. libretexts.org The final configuration depends on which face of the carbonyl plane the nucleophile attacks. libretexts.org

In reactions involving this compound derivatives, stereoselectivity can be achieved through various strategies. Asymmetric Henry (nitroaldol) reactions have been developed using chiral catalysts, such as copper complexes with chiral ligands or quinine derivatives, to produce enantiomerically enriched β-nitro alcohols. wikipedia.orgorganic-chemistry.org

Similarly, highly stereoselective C-C bond formations can be achieved in other contexts, such as rhodium-catalyzed tandem reactions that generate two adjacent stereogenic centers. organic-chemistry.org In the Michael addition of α-fluoro-α-nitro esters to nitroolefins, high enantioselectivities have been reported, demonstrating the potential for precise stereocontrol. nih.gov The ability to control the formation of stereocenters is critical for the synthesis of complex, biologically active molecules. organic-chemistry.orgnih.gov

Michael Addition Reactions of α-Fluoronitroalkanes

Molecular Rearrangements Involving this compound

The nitro-nitrite rearrangement (R-NO₂ → R-ONO) is a fundamental isomerization reaction for nitro compounds. researchgate.net The mechanism and energetic feasibility of this rearrangement for this compound have been investigated using nonempirical quantum-chemical methods, including Hartree-Fock (HF), Density Functional Theory (B3LYP), and more advanced methods like QCISD and CASSCF. researchgate.net

The structural changes during the rearrangement are significant. As the C–NO₂ bond weakens and elongates, the geometry at the carbon atom transitions towards sp² hybridization. nih.gov Despite the mechanistic possibility, the high energy barrier for the nitro-nitrite rearrangement in this compound suggests that under typical thermal conditions, decomposition via C-N bond scission is the more likely pathway. researchgate.net

Energetics and Transition States of Rearrangement Processes

The rearrangement of this compound can be understood by examining the energetics and transition states of the process. Computational studies of related rearrangements, such as sigmatropic shifts, reveal that these reactions often proceed through highly organized, cyclic transition states. The stability of these transition states is a key determinant of the reaction's activation energy.

For instance, in the rearrangement of propargylic alcohols catalyzed by rhodium, the process can occur through either a concerted or a stepwise mechanism involving the cleavage of a carbon-oxygen bond. Calculations show that the energy barrier for the heterolytic cleavage in the singlet state can be very low. In contrast, the homolytic cleavage proceeds through a higher energy triplet transition state. The nature of the substituents can further influence the stability of these transition states and, consequently, the reaction pathway.

Acid-Base Chemistry and Carbanion Stability of this compound

The acidity of a compound in the gas phase is determined by the enthalpy change of the deprotonation reaction. These values can be experimentally determined using techniques like ion cyclotron resonance spectrometry. Studies on other fluorinated organic compounds have shown that fluorine substituents can have complex and sometimes counterintuitive effects on carbanion stability. For example, while fluorine is a strongly electronegative atom, its effect on the stability of an adjacent carbanion is not solely inductive. There can be a destabilizing effect due to repulsion between the non-bonding electrons of the fluorine and the lone pair of the carbanion. This is particularly relevant for planar carbanions.

The NIST Chemistry Webbook is a comprehensive resource for gas-phase ion energetics data, though specific data for this compound may not be listed. nist.gov Generally, gas-phase acidities are large positive values, indicating that the deprotonation in the gas phase is highly endothermic. libretexts.org

A critical distinction in acid-base chemistry is between intrinsic (gas-phase) acidity and solution-phase acidity. Solution-phase acidity is influenced by solvation effects, which can dramatically alter the relative acidities of compounds compared to the gas phase. cdnsciencepub.com

Gas-phase studies on other fluorinated systems have shown that what appears as a destabilizing effect in solution can be an artifact of solvation. cdnsciencepub.com For instance, p-fluorophenol is less acidic than phenol in solution, but more acidic in the gas phase. cdnsciencepub.com This highlights that gas-phase measurements provide a more accurate picture of the intrinsic stability of the anion. cdnsciencepub.com The reduced acidity in solution for some fluorinated compounds can be attributed to the poor solvation of the resulting fluoride-containing anions.

Therefore, while solution-phase data might suggest that the difluoronitromethyl carbanion is less stable than the nitromethyl carbanion, this may not reflect the intrinsic stability of the anion in the absence of a solvent. The intrinsic stability, as would be determined by gas-phase acidity measurements, is governed by a combination of inductive effects and electron-electron repulsion, which can be complex. cdnsciencepub.com

Gas-Phase Acidity Studies of this compound

Cleavage Reactions Yielding this compound

This compound can be generated through various cleavage reactions. These reactions often involve the breakdown of a larger molecule, where this compound is eliminated as a stable fragment.

One such method involves the detrifluoroacetylative cleavage of certain compounds. researchgate.net This type of reaction can be a practical route to generating halogenated enolates, with this compound being a byproduct. Another example is the elimination of this compound from a four-membered ring intermediate, although this particular reaction can suffer from low yields. mdpi.com

Computational and Theoretical Studies on Difluoronitromethane Systems

Density Functional Theory (DFT) Applications to Difluoronitromethane Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It has been widely applied to study the reactivity of molecules containing the difluoronitromethyl group, offering a detailed understanding of reaction mechanisms, energetics, and selectivity. nih.govacs.org

Elucidation of Reaction Mechanisms and Pathways

DFT calculations have been instrumental in mapping out the step-by-step reaction pathways of systems involving this compound derivatives. For instance, in the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed insertion of isatins into aryl difluoronitromethyl ketones, theoretical studies have revealed a multi-step mechanism. nih.govacs.org

The reaction proceeds through two competing pathways, designated as the α and β carbonyl paths. Each of these pathways consists of five distinct steps:

Nucleophilic addition of the DBU catalyst to the ketone.

Cleavage of a C-C bond, which results in a difluoromethylnitrate anion and a phenylcarbonyl-DBU cation. nih.govacs.org

Nucleophilic addition of the difluoromethylnitrate anion to a carbonyl carbon of N-methyl isatin.

An acyl transfer process.

Dissociation of the DBU catalyst and the final product. nih.govacs.org

DFT has been crucial in identifying and characterizing the intermediates and transition states for each of these steps, providing a comprehensive picture of the reaction landscape. nih.govacs.org

Calculation of Energy Barriers and Reaction Energetics

A significant advantage of DFT is its ability to calculate the energy of molecules, including the transition states that connect reactants, intermediates, and products. This allows for the determination of activation energy barriers for each step of a reaction. mdpi.comnih.gov In the case of the DBU-catalyzed reaction mentioned above, computational results have shown that the third step is pivotal for determining the chemoselectivity of the reaction. nih.govacs.org

Further analysis, such as distortion/interaction and noncovalent interaction (NCI) analyses, has demonstrated that the presence of more extensive hydrogen bond interactions in the transition state associated with the β carbonyl path is responsible for its lower energy barrier. nih.govacs.org This detailed energetic information is vital for understanding why one reaction pathway is favored over another.

Prediction and Rationalization of Chemoselectivity and Regioselectivity

Chemoselectivity, the preference for reaction at one functional group over another, and regioselectivity, the preference for bond formation at one position over another, are critical aspects of chemical synthesis. slideshare.netresearchgate.net DFT calculations, particularly through the use of reactivity descriptors, have proven to be a valuable tool for predicting and explaining these selectivities. nih.govacs.orgnih.gov

In the study of the insertion of isatins into aryl difluoronitromethyl ketones, the electrophilic Parr function was successfully applied to predict the most reactive electrophilic site. nih.govacs.org The calculations showed that the C2 atom of the aryl difluoronitromethyl ketone has the strongest electrophilicity among the three available carbonyl carbons. nih.govacs.org This finding accurately predicted the initial site of nucleophilic attack by the catalyst and rationalized the observed chemoselectivity. nih.govacs.org The successful application of such computational tools provides a new avenue for the rational design of catalysts and the prediction of reaction pathways for electrophilic and nucleophilic reactions. acs.org

Molecular Orbital Analysis for this compound

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic wave functions. libretexts.orglibretexts.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals, provides key insights into the chemical reactivity of a molecule. ijarset.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The HOMO is the orbital with the highest energy that is occupied by electrons, and it represents the ability of a molecule to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is unoccupied, and it represents the ability of a molecule to accept electrons (electrophilicity). lumenlearning.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. ijarset.com

In the context of the reaction involving aryl difluoronitromethyl ketone, DFT calculations were used to determine the energies of the HOMO and LUMO for the reactants and key intermediates. nih.gov These calculations, along with derived properties like the electrophilicity index (ω) and nucleophilicity index (N), showed a dramatic decrease in the electrophilicity of the ketone reactant after the addition of the catalyst. Conversely, its nucleophilicity was significantly increased in the subsequent intermediates. nih.govacs.org

Table 1: Calculated Molecular Orbital Properties The following table is interactive. Click on the headers to sort the data.

| Species | HOMO Energy (au) | LUMO Energy (au) | Electrophilicity Index (ω, eV) | Nucleophilicity Index (N, eV) |

|---|---|---|---|---|

| Ketone R1 | -0.301 | -0.088 | 3.064 | 1.145 |

| Intermediate 2 | -0.126 | -0.004 | 0.318 | 2.279 |

| Intermediate 4 | -0.084 | 0.086 | 0.076 | 3.328 |

Data sourced from a theoretical study on the DBU-catalyzed insertion of isatins into aryl difluoronitromethyl ketones. nih.gov

Electrophilic and Nucleophilic Parr Function Analysis

The Parr functions (P_k^+ and P_k^-) are conceptual DFT-based reactivity indices that identify the most electrophilic and nucleophilic sites within a molecule, respectively. luisrdomingo.com These functions are derived from the analysis of the Mulliken atomic spin density of the radical cation (for electrophilic attack) and the radical anion (for nucleophilic attack). nih.govacs.org

In the this compound-related system, the electrophilic and nucleophilic Parr functions were calculated to predict and validate the most electrophilic carbonyl carbon among the reactants. nih.govacs.org The computed results revealed that while the nucleophilic Parr functions of the relevant carbon atoms were similar, the electrophilic Parr function (P_k^+) of the C2 atom in the aryl difluoronitromethyl ketone (R1) was significantly higher than the corresponding values for the carbonyl carbons in the isatin reactant (R2). nih.govacs.org This indicated that the C2 atom of R1 possessed the strongest electrophilicity, making it the most likely site for the initial nucleophilic attack. acs.org This analysis provided a clear rationale for the observed chemoselectivity, demonstrating the predictive power of Parr function analysis in understanding complex organic reactions. nih.govacs.org

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 79061 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2724213 |

Natural Bond Orbital (NBO) Analysis in Mechanistic Studies

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates complex, delocalized molecular wavefunctions from quantum mechanical calculations into a more intuitive, localized Lewis structure representation. fishersci.noscribd.com This technique provides insights into the electronic structure, bonding, and interactions within a molecule by defining orbitals that correspond to the classic chemical concepts of core orbitals, lone pairs, and bonds. wikipedia.org A key aspect of NBO analysis is its ability to quantify donor-acceptor interactions through second-order perturbation theory, which examines the energetic significance of delocalizations from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. wikipedia.orgfishersci.ca These interactions are crucial for understanding molecular stability, hyperconjugation, and the nature of intermolecular and intramolecular bonding. fishersci.cafishersci.at

In the context of this compound systems, NBO analysis serves as a powerful tool for elucidating reaction mechanisms. A notable application is in the study of the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-catalyzed chemoselective insertion of N-methyl isatin into aryl difluoronitromethyl ketone. nih.gov This reaction can lead to two different products, 3,3-disubstituted and 2,2-disubstituted oxindoles, and understanding the competing reaction pathways is essential for predicting the outcome. nih.gov

Theoretical studies have proposed two main competing pathways, termed the α and β carbonyl paths. nih.gov NBO analysis was performed on key intermediates and transition states along these pathways to understand the charge distribution and flow. For instance, after the initial steps involving the formation of an intermediate where the this compound anion is dissociated, the subsequent acyl transfer process is critical. nih.gov NBO calculations revealed significant changes in the charge on specific oxygen atoms (O7 and O9) in the intermediates α-6 and β-6, indicating the formation of negative charge centers that facilitate the subsequent nucleophilic attack. nih.gov

The analysis helps to visualize and quantify the electronic shifts that drive the reaction forward, providing a detailed picture of bond formation and cleavage. nih.govwikipedia.org By examining the NBOs, researchers can identify the key donor-acceptor interactions that stabilize certain transition states over others, thereby explaining the observed chemoselectivity. nih.gov The single-point energies and NBO analyses for these studies are often computed at a high level of theory, such as M06-2X-D3/6-311++G(2df, 2pd), with a solvent model like IEF-PCM for chloroform, to ensure accuracy. nih.gov

Advanced Quantum Chemical Methods for Fluoronitromethanes

Advanced quantum chemical methods are indispensable for the accurate prediction of molecular properties and behaviors, moving beyond qualitative descriptions to provide quantitative data. fishersci.co.ukguidetopharmacology.org These methods are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each with its own balance of accuracy and computational cost. fishersci.dkontosight.ai For fluoronitromethanes, these techniques are crucial for understanding their structure, stability, and reactivity.

Ab Initio and Semiempirical Computational Approaches

Ab initio methods are derived "from first principles," meaning they solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. fishersci.dkbmrb.io The simplest ab initio method is the Hartree-Fock (HF) method, which provides a foundational approximation but neglects the instantaneous correlation of electron movements. ontosight.aibmrb.io More sophisticated post-Hartree-Fock methods, such as Configuration Interaction (CI), Coupled Cluster (CC), and Møller-Plesset perturbation theory (MP2), are employed to incorporate electron correlation, leading to more accurate results at a higher computational expense. ontosight.aifishersci.pt For halogenated nitromethanes, ab initio methods like the Quadratic Configuration Interaction with Single and Double excitations (QCISD) have been used to study properties such as C-N bond strength. nih.gov

Semi-empirical methods offer a faster alternative by incorporating parameters derived from experimental data or high-level ab initio calculations to simplify some of the complex integrals. fishersci.dkwikipedia.org This parameterization makes them computationally less demanding and suitable for larger molecular systems. fishersci.dkwikipedia.org While they are powerful for studying systems similar to those used for their parameterization, their accuracy can be limited when applied to novel electronic environments. fishersci.dk They are particularly useful for treating valence electrons explicitly, allowing for the study of electronic transitions and bond-breaking/forming processes. fishersci.dk

The choice between ab initio and semi-empirical methods depends on the specific research question and the size of the system. For a small molecule like this compound, high-level ab initio calculations are feasible and provide benchmark data, while for larger systems involving this compound, semi-empirical methods can offer valuable qualitative insights. fishersci.dkontosight.ai

Composite and Multilevel Calculation Methods

To achieve high accuracy in thermochemical predictions, such as enthalpies of formation and bond dissociation energies, composite or multilevel methods are often employed. nih.gov These methods combine results from several different ab initio calculations with varying levels of theory and basis sets to extrapolate a highly accurate final energy. This approach aims to approximate the results of a very high-level calculation at a fraction of the computational cost. nih.gov

Prominent composite methods used in the study of fluoronitromethanes and related compounds include:

Gaussian-n (Gn) theories (e.g., G3, G4): These are well-established methods that involve a series of calculations to systematically account for basis set deficiencies, electron correlation effects, and other contributions to the total electronic energy. nih.gov

Complete Basis Set (CBS) methods (e.g., CBS-QB3): These methods extrapolate to the complete basis set limit to minimize errors arising from the use of finite basis sets. nih.gov

Weizmann-n (Wn) theories (e.g., W1RO): These are highly accurate, computationally intensive methods designed to provide "benchmark" quality thermochemical data. nih.gov

A study on halogenated nitromethanes utilized Gn, W1, and CBS-QB3 composite techniques to compute accurate values for the enthalpies of formation and the C-N bond dissociation enthalpies (BDEs). nih.gov The research found that the substitution of hydrogen atoms with fluorine in nitromethane leads to a slight decrease in the C-N bond strength. nih.gov In contrast, the accumulation of chlorine atoms significantly weakens the C-N bond. nih.gov Specifically, G4 calculated enthalpies have been shown to provide accurate results for the formation enthalpy of nitroalkanes and their radical products. nih.gov

The following table summarizes the application of these advanced methods in studying nitromethane derivatives.

| Method Type | Specific Method(s) | Application in (Fluoro)nitromethane Studies | Key Findings |

| Ab Initio | QCISD | Calculation of C-N bond strength in halogenated nitromethanes. nih.gov | Provides a baseline for understanding substituent effects. |

| Composite | G3, G4, CBS-QB3, W1 | Calculation of gas-phase enthalpies of formation and C-N bond dissociation enthalpies for halogenated and C1-C4 mononitroalkanes. nih.gov | Fluorine substitution slightly decreases C-N bond strength, while chlorine substitution significantly decreases it. G3 and G4 methods yield accurate formation enthalpies. nih.gov |

These advanced computational methods provide essential quantitative data that complements experimental findings and deepens the understanding of the chemical properties of this compound and related compounds.

Spectroscopic Characterization and Advanced Analytical Methods for Difluoronitromethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the characterization of difluoronitromethane and its reaction products. nih.gov It allows for non-destructive, quantitative analysis of various nuclei, offering detailed structural information. nih.gov Both one-dimensional and two-dimensional NMR techniques are employed to elucidate molecular structures and to monitor reaction kinetics and mechanisms in real-time. nih.govnih.gov

Given the presence of fluorine atoms, 19F NMR spectroscopy is a particularly powerful tool for studying this compound and its derivatives. The 19F nucleus is 100% naturally abundant and has a high magnetogyric ratio, resulting in high sensitivity and sharp signals.

In studies of reactions involving this compound, 19F NMR is instrumental in tracking the progress of the reaction and identifying intermediates. For instance, in the DBU-catalyzed insertion of isatins into aryl difluoronitromethyl ketones, 19F NMR analysis was used to monitor the conversion of reactants and the formation of intermediates. nih.gov The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, allowing for the differentiation of various fluorine-containing species in the reaction mixture. For example, the diastereotopic fluorine atoms in a DBU-adduct of difluoronitroacetophenone appear at distinct chemical shifts of -88.0 and -92.1 ppm. nih.gov

Kinetic analyses using 19F NMR have also been crucial in understanding reaction mechanisms. acs.org By observing the change in signal intensities over time, researchers can determine reaction rates and identify rate-limiting steps. acs.org In one study, 19F NMR was used to follow the conversion of a starting material and an intermediate to a mixture of this compound and difluoronitronate. nih.gov

Table 1: Illustrative 19F NMR Chemical Shifts for this compound Derivatives

| Compound/Intermediate | Solvent | Chemical Shift (δ) in ppm | Coupling Information | Reference |

| Aryl Difluoronitromethyl Ketone | CDCl₃ | -85.34 (s, 2F) | Singlet | nih.gov |

| Difluoronitroacetophenone-DBU adduct | CDCl₃ | -88.0 (d), -92.1 (d) | Diastereotopic Fluorines | nih.gov |

| Difluoronitromethylated Oxindole Derivative 1 | CDCl₃ | -95.80 (d, J = 169.0 Hz, 1F), -95.06 (d, J = 169.0 Hz, 1F) | Doublets | nih.gov |

| Difluoronitromethylated Oxindole Derivative 2 | CDCl₃ | -95.68 (d, J = 169.4 Hz, 1F), -94.97 (d, J = 169.5 Hz, 1F) | Doublets | nih.gov |

| Difluoronitromethylated Oxindole Derivative 3 | CDCl₃ | -95.82 (d, J = 168.4 Hz, 1F), -95.01 (d, J = 168.4 Hz, 1F) | Doublets | nih.gov |

This table is for illustrative purposes and actual values may vary based on specific molecular structures and experimental conditions.

In the context of this compound derivatives, 1H NMR spectra reveal signals for protons on aromatic rings, alkyl chains, and other functional groups. nih.gov The chemical shifts and coupling patterns of these protons help to confirm the structure of the molecule. rsc.org

13C NMR spectroscopy is particularly useful for identifying the carbon atom attached to the difluoromethyl group. This carbon typically exhibits a triplet in the 13C spectrum due to coupling with the two adjacent fluorine atoms (1JCF). For example, in various difluoronitromethylated oxindole derivatives, the carbon of the CF₂ group appears as a triplet with a coupling constant (JC-F) of approximately 24.6 Hz. nih.gov The carbon of the CF₂NO₂ group itself often appears as a triplet with a much larger coupling constant. nih.gov

Table 2: Representative 1H and 13C NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |

| 1H | 7.60-8.74 | m | Aromatic Protons | nih.gov | |

| 13C | 115.4 | t | JC-F = 302.4 | CF₂NO₂ | nih.gov |

| 13C | 124.1-137.0 | Aromatic Carbons | nih.gov | ||

| 13C | 180.6 | t | JC-F = 25.5 | C=O | nih.gov |

This table presents generalized data. Specific values are dependent on the full molecular structure.

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions as they occur within the NMR tube. iastate.edu This method allows for the direct observation of reactants, intermediates, products, and catalysts, providing a detailed picture of the reaction mechanism. nih.govrptu.de Both 1H and other nuclei like 19F can be monitored over time. iastate.edu

The application of in situ NMR has been pivotal in studying reactions involving this compound. For example, in the DBU-catalyzed reaction of difluoronitroacetophenone, in situ19F NMR spectroscopy allowed for the identification of a catalytically relevant catalyst-substrate adduct. nih.govacs.org This technique has also been used to show that the reaction proceeds through a C-C bond cleavage, followed by an aldol reaction and an acyl transfer. acs.orgnih.gov The ability to monitor the reaction in real-time provides crucial evidence for proposed reaction pathways and helps in the identification of transient intermediates that might otherwise be missed. nih.gov

Proton (<sup>1</sup>H) and Carbon-13 (<sup>13</sup>C) NMR Spectroscopic Characterization

Other Advanced Spectroscopic Techniques

Beyond NMR, other spectroscopic methods play a significant role in the comprehensive characterization of this compound and its derivatives.

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org These vibrations, such as stretching and bending, are characteristic of specific bonds. mdpi.com

For this compound and its derivatives, IR spectroscopy is particularly useful for identifying the nitro (NO₂) and carbon-fluorine (C-F) bonds. The asymmetric and symmetric stretching vibrations of the nitro group typically appear as strong bands in the regions of 1550-1600 cm⁻¹ and 1350-1380 cm⁻¹, respectively. The C-F stretching vibrations are also characteristic and are typically found in the 1000-1400 cm⁻¹ region. In some cases, IR spectroscopy has been used in conjunction with NMR to confirm the structure of reaction products. semanticscholar.org

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| NO₂ | Asymmetric Stretch | 1550 - 1600 | Strong |

| NO₂ | Symmetric Stretch | 1350 - 1380 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong |

| C=O | Stretch | 1680 - 1750 | Strong |

This table provides general ranges. The exact position and intensity of the bands can be influenced by the molecular environment.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. nationalmaglab.org

For this compound and its derivatives, mass spectrometry provides confirmation of the molecular formula through the determination of the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the elemental composition.

Fragmentation analysis in mass spectrometry can reveal structural information. researchgate.net The way a molecule breaks apart upon ionization can provide clues about its connectivity. For instance, the loss of specific neutral fragments, such as NO₂ or HF, can be indicative of the presence of nitro and fluoro groups. Tandem mass spectrometry (MS/MS) techniques can be employed to further investigate the fragmentation pathways of selected ions, providing more detailed structural insights. nationalmaglab.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Integration of Spectroscopic Data with Computational Models for Structural Elucidation

The definitive structural elucidation of molecules like this compound relies on a synergistic approach that combines experimental spectroscopic data with high-level computational modeling. This integrated strategy has become indispensable in modern chemistry for verifying proposed structures, resolving ambiguities, and gaining deeper insight into molecular properties that may not be accessible through experimentation alone. The process generally involves predicting spectroscopic parameters for a hypothesized structure using quantum chemical calculations and comparing these theoretical values with experimental data obtained from techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mestrelab.comuca.edu.ar

At the heart of this approach are computational methods like Density Functional Theory (DFT), which can calculate the electronic structure of a molecule and, from it, predict a range of spectroscopic properties. researchgate.netacs.org For a given structural candidate, the first step is typically a geometry optimization to find the lowest energy conformation of the molecule. uca.edu.ar Following this, specialized calculations are performed to predict specific spectroscopic data.

NMR Spectroscopy Integration:

For this compound (CHF₂NO₂), NMR spectroscopy is a powerful tool, with ¹H, ¹³C, ¹⁹F, and ¹⁴N nuclei all being NMR-active. The integration with computational models is particularly valuable for fluorine-containing compounds due to the large chemical shift range of ¹⁹F NMR, which makes empirical prediction challenging.

The standard computational workflow involves:

Geometry Optimization: A stable 3D structure of the candidate molecule is calculated using a DFT method.

Shielding Tensor Calculation: The magnetic shielding tensors for each nucleus are computed, often using the Gauge-Including Atomic Orbital (GIAO) method. uca.edu.arnih.govacs.org This method is effective for predicting NMR chemical shifts.

Chemical Shift Prediction: The calculated isotropic shielding values are converted into chemical shifts, typically by referencing them against a standard compound (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.

Comparison: The predicted chemical shifts are compared against the experimental NMR spectrum. A strong correlation between the calculated and observed values provides powerful evidence for the proposed molecular structure.

Researchers have developed robust computational protocols for accurately predicting ¹⁹F NMR chemical shifts using DFT. nih.gov Studies show that methods like ωB97XD with an appropriate basis set can yield high accuracy, often with a root mean square error of only a few parts per million (ppm). rsc.orgworktribe.com This level of precision is often sufficient to distinguish between different isomers or conformers.

Table 1: Illustrative Example of Experimental vs. Computationally Predicted NMR Chemical Shifts for this compound

This table demonstrates how theoretical data is compared with experimental findings. The "Predicted" values are hypothetical results from a DFT/GIAO calculation, shown alongside typical experimental ranges for similar chemical environments.

| Nucleus | Experimental Chemical Shift (δ, ppm) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | 6.0 - 7.5 | 6.85 | Triplet (t) |

| ¹³C | 110 - 125 | 118.2 | Triplet (t) |

| ¹⁹F | -90 to -140 | -115.7 | Doublet (d) |

Infrared (IR) Spectroscopy Integration:

A similar integrated approach is used for IR spectroscopy. Experimental IR spectra reveal the vibrational modes of a molecule, which correspond to specific functional groups. Computational models can predict these vibrational frequencies with considerable accuracy.

The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the vibrational modes of the molecule.

Spectrum Generation: The output provides the frequencies of the vibrational modes and their corresponding intensities. This data can be plotted to generate a theoretical IR spectrum.

Comparison and Scaling: The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculation. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve the match with the experimental spectrum. umass.edu

Table 2: Example of Experimental vs. Scaled DFT-Calculated Vibrational Frequencies for Key Functional Groups in this compound

This table illustrates the comparison between measured IR absorption bands and computationally predicted frequencies. The "Predicted" values are hypothetical scaled results from a DFT calculation.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | ~3020 | 3025 | Medium |

| NO₂ Asymmetric Stretch | ~1580 | 1575 | Strong |

| NO₂ Symmetric Stretch | ~1350 | 1345 | Strong |

| C-F Stretch | ~1100-1300 | 1150, 1210 | Very Strong |

By combining experimental evidence from multiple spectroscopic sources with the predictive power of computational chemistry, scientists can achieve a highly detailed and reliable characterization of molecular structures like this compound. mestrelab.comuca.edu.ar This integrated approach is crucial for validating new chemical entities and understanding their intrinsic properties.

Synthetic Applications and Derivatization Strategies of Difluoronitromethane

Difluoronitromethane as a Versatile Fluorinated Synthon

This compound serves as a versatile fluorinated synthon, a building block used to introduce the CF2NO2 group into organic molecules. While its direct use can be challenging due to high volatility, synthetic chemists have developed methods to overcome this limitation. scribd.comfishersci.dk A key strategy involves the in situ generation of the corresponding difluoronitronate nucleophile from stable, readily available precursors such as aryl difluoronitromethyl ketones. scribd.comfishersci.ca This approach circumvents the need to handle the volatile and difficult-to-manage this compound directly, making the introduction of the difluoronitromethyl group more practical and efficient. fishersci.ca The difluoronitronate, generated under mild, metal-free conditions, can then participate in various carbon-carbon bond-forming reactions. fishersci.cafishersci.be This methodology has broadened the synthetic utility of this compound, establishing it as a privileged synthon for creating multifunctional and structurally diverse organofluorine compounds. fishersci.ca

Synthesis of Complex Organic Molecules Bearing Difluoronitromethyl Moieties

The reactivity of the difluoronitromethyl group, or its precursors, has been exploited to construct a range of complex heterocyclic and acyclic organic molecules.

A notable application of this compound precursors is in the synthesis of functionalized oxindoles, a core structure in many bioactive compounds. nih.govsigmaaldrich.com An efficient organocatalytic method has been developed for the insertion of isatins into aryl difluoronitromethyl ketones. fishersci.dkfishersci.ca This reaction is typically catalyzed by an organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under mild conditions. fishersci.cafishersci.at The process occurs with 100% atom economy through a proposed sequence involving C-C bond cleavage of the ketone, a subsequent nitroaldol (Henry) reaction with the isatin, and a final acyl transfer step. fishersci.cafishersci.be

This strategy allows for the preparation of a series of isatin-derived tertiary alcohols containing the difluoronitromethyl group, specifically 3-hydroxyoxindole derivatives, in excellent yields (81-99%). fishersci.dkfishersci.ca The reaction tolerates a variety of substituents on the isatin ring, demonstrating its broad scope. fishersci.ca The synthetic utility of the resulting products has been further highlighted by their selective reduction to form novel fluorooximes. fishersci.ca

| Isatin Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Methylisatin | DBU (20) | CHCl₃ | 24 | 99 |

| N-Phenylisatin | DBU (20) | CHCl₃ | 24 | 99 |

| N-Allylisatin | DBU (20) | CHCl₃ | 24 | 98 |

| 5-Methyl-N-phenylisatin | DBU (20) | CHCl₃ | 48 | 92 |

| 5-Methoxy-N-phenylisatin | DBU (20) | CHCl₃ | 48 | 91 |

| 5-Chloro-N-phenylisatin | DBU (20) | CHCl₃ | 48 | 93 |

This compound is a key reactant in the construction of 4-hydroxy-2-isoxazoline scaffolds, which are present in certain plant metabolites. nih.govfishersci.fi A scalable and diastereoselective synthesis has been reported that relies on the practical cyclocondensation of this compound with α-formylbutyrolactone. nih.govwikipedia.orgwikipedia.org This key step forms a spirocyclic nitronate intermediate which is then elaborated to produce the desired densely functionalized 4-hydroxy-isoxazoline core. nih.govfishersci.fi This synthetic route has been successfully applied to the multi-gram scale synthesis of metabolites of icafolin–methyl, a potent herbicide. nih.govfishersci.fi The development of this method underscores the utility of this compound in accessing complex, biologically relevant heterocyclic systems. fishersci.fi

The trifluoromethyl group is a crucial moiety in many pharmaceuticals and agrochemicals. nih.gov this compound can be used as a precursor for the synthesis of α,β-unsaturated ketones that bear a trifluoromethyl group. In one reported method, an intermediate carbinol, derived from a reaction involving this compound, undergoes an elimination reaction. nih.govbmrb.io The elimination of this compound from this carbinol is facilitated by a base, such as potassium carbonate (K₂CO₃), to yield the corresponding trifluoromethyl-substituted α,β-unsaturated ketone. nih.govbmrb.io This transformation provides a pathway to convert a difluoronitromethyl-containing intermediate into a valuable trifluoromethylated product.

The synthesis of ethers containing the difluoronitromethyl group has been achieved through the derivatization of difluoronitroethanol, a hydrated equivalent of this compound. A method has been developed for the preparation of difluoronitromethyl-containing ethers via the alkylation of difluoronitroethanol with alkyl halides in an alkaline medium. nih.gov Additionally, related formal compounds, which contain an ether linkage, can be synthesized. For example, bis(2,2-difluoro-2-nitroethyl)formal is produced by the condensation of difluoronitroethanol with formaldehyde in the presence of sulfuric acid. americanelements.com These methods provide routes to incorporate the CF₂NO₂ moiety into ether-based structures.

Preparation of α,β-Unsaturated Ketones with Trifluoromethyl Groups

Development of Difluoronitromethylated Organocatalysts

While there is significant research into reactions that are catalyzed by organocatalysts and utilize this compound as a reactant, the compound itself is not typically a component of the organocatalyst. Instead, this compound or, more commonly, its stable ketone precursors act as the source for the nucleophilic difluoronitronate anion. fishersci.cafishersci.be In these reactions, a separate, small organic molecule functions as the catalyst.

For example, in the previously mentioned synthesis of functionalized oxindoles, the amidine base DBU is the organocatalyst. fishersci.dkfishersci.cafishersci.at DBU facilitates the initial C-C bond cleavage of the aryl difluoronitromethyl ketone to generate the difluoronitronate anion in situ. fishersci.cafishersci.be This nucleophile then attacks the isatin substrate in a key bond-forming step. The organocatalyst is regenerated at the end of the catalytic cycle. Therefore, the strategy relies on an external organocatalyst to activate the this compound precursor, rather than on a catalyst that has been permanently "difluoronitromethylated."

Future Research Perspectives and Emerging Directions for Difluoronitromethane Chemistry

Innovations in Catalyst Design for Difluoronitromethane Transformations

The development of new catalysts is crucial for unlocking the full potential of this compound in organic synthesis. Future efforts will likely concentrate on the rational design of catalysts that can control the reactivity and selectivity of transformations involving this unique compound.

A significant area of focus will be the development of catalysts for asymmetric transformations. While some progress has been made in catalytic asymmetric reactions involving this compound, the field is still ripe for exploration. researchgate.netnih.govresearchgate.netnih.govrsc.org The design of chiral catalysts, including organocatalysts and transition metal complexes, will be paramount for accessing enantioenriched products bearing the difluoromethyl group, which are of significant interest in medicinal chemistry and materials science. nih.govlibretexts.org Researchers are exploring the use of confined acids and other novel catalyst architectures to handle the challenges associated with the catalytic and enantioselective processing of aliphatic compounds like this compound. nih.gov

Furthermore, the development of nanostructured catalysts presents a promising avenue for enhancing the efficiency and selectivity of this compound reactions. nih.gov By controlling the morphology and composition of nanoparticles, it may be possible to create highly active and reusable catalysts for a variety of transformations. nih.gov The future of nanocatalysis lies in the creation of multifunctional nanocomposites that are stable and can be used in complex reaction sequences. nih.gov

Exploration of Novel Reaction Spaces for this compound Reactivity

Moving beyond traditional batch chemistry, the exploration of novel reaction environments is expected to open up new possibilities for this compound transformations. Flow chemistry, for instance, offers significant advantages in terms of safety, scalability, and control over reaction parameters. europa.eumdpi.comltf-gmbh.com The use of continuous-flow reactors can facilitate the handling of potentially hazardous reactions involving this compound and enable the synthesis of energetic materials with improved safety protocols. europa.euresearcher.lifereferencecitationanalysis.comdtic.mil

Photochemistry and electrochemistry represent other exciting frontiers for this compound reactivity. vapourtec.com These techniques can provide alternative activation methods, potentially leading to novel transformations that are not accessible through conventional thermal methods. nih.govresearchgate.netmdpi.comrsc.org The development of photochemical and electrochemical cells for in-situ analysis will be crucial for understanding the mechanisms of these reactions and optimizing their outcomes. rsc.org

Advancements in Computational Methodologies for Predicting this compound Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules. In the context of this compound, theoretical studies can provide valuable insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new experiments. nih.govresearchgate.netacs.org

Density functional theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and understand the role of catalysts in this compound transformations. nih.govacs.orgmdpi.com These computational approaches can help in predicting the chemoselectivity of complex reactions and in identifying the key factors that govern reactivity. nih.govacs.orgepdf.pub

The integration of machine learning and artificial intelligence with computational chemistry holds immense promise for accelerating the discovery and development of new reactions and materials. riken.jpmit.eduuic.edu Machine learning models can be trained on existing experimental and computational data to predict the properties and reactivity of new this compound derivatives, thereby reducing the need for extensive experimental screening. riken.jpuic.edu

Integration of High-Throughput and Automation Technologies in Synthesis

To accelerate the pace of discovery in this compound chemistry, the integration of high-throughput experimentation (HTE) and automation technologies is essential. hightru.bechemrxiv.orgchemspeed.comyoutube.com HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, significantly speeding up the optimization process. chemrxiv.orgchemspeed.com

Automated synthesis platforms, including robotic systems for liquid and solid handling, can further enhance the efficiency and reproducibility of experiments. youtube.commdpi.com These technologies can be coupled with high-throughput analytical techniques, such as mass spectrometry and NMR, for rapid characterization of reaction products. hightru.bechemspeed.com The data generated from HTE can be used to train machine learning models, creating a closed-loop system for autonomous reaction discovery and optimization. chemrxiv.org

Applications in Advanced Materials and Specialized Chemical Synthesis

The unique properties of the difluoromethyl group make this compound an attractive building block for the synthesis of advanced materials and specialized chemicals. kodak.comxjtlu.edu.cn Future research will likely focus on leveraging these properties to create novel materials with tailored functionalities.

In the field of energetic materials, this compound and its derivatives are being explored for the development of new explosives and propellants with improved performance and safety characteristics. dtic.milchemistry-chemists.commdpi.comresearchgate.netscribd.comlmu.de The high density and heat of formation of many nitrogen-rich heterocyclic compounds derived from this compound make them promising candidates for these applications. chemistry-chemists.com

Furthermore, the incorporation of the difluoromethyl group into organic molecules can significantly alter their physical and biological properties. This has important implications for the design of new pharmaceuticals and agrochemicals. nih.govwur.nl The difluoromethyl group can act as a bioisostere for other functional groups, such as hydroxyl or thiol groups, leading to compounds with improved metabolic stability and bioavailability. nih.gov The development of efficient synthetic methods for introducing the difluoromethyl group into complex molecules will be a key focus of future research. bristol.ac.ukoaepublish.com

Q & A

Q. What safety protocols are essential when handling difluoronitromethane in laboratory settings?

Researchers must prioritize personal protective equipment (PPE) such as chemical-resistant gloves (e.g., PVC or nitrile) tested for compatibility with fluorinated compounds, certified respirators for high-concentration exposure, and safety goggles to prevent ocular contact . Experimental setups should include ventilation controls and protocols for confined-space entry, with mandatory supervision during high-risk procedures. Regular hygiene practices (e.g., handwashing, decontamination of PPE) are critical to minimize dermal exposure .

Q. What spectroscopic methods are recommended for characterizing this compound derivatives?

NMR spectroscopy is indispensable for analyzing fluorinated intermediates. For example, diastereotopic fluorine atoms in difluoronitromethyl ketones produce distinct signals (e.g., -88.0 and -92.1 ppm), enabling real-time monitoring of reaction intermediates and reversibility . Complementary techniques like IR spectroscopy and mass spectrometry can validate structural assignments and purity.

Q. How should researchers design experiments to study the thermodynamic properties of this compound?

Utilize computational methods (e.g., DFT calculations) to predict stability and reactivity, followed by experimental validation via calorimetry or gas-phase studies. Reference databases like NIST Web Thermo Tables provide baseline data for comparison, though this compound-specific datasets may require independent generation .

Advanced Research Questions

Q. How can researchers resolve contradictions in mechanistic data during organocatalytic reactions involving difluoronitromethyl intermediates?

Contradictions often arise from transient intermediates or competing pathways. Employ NMR to track kinetic profiles (e.g., intermediate A converting to B within 5 minutes in DBU-catalyzed reactions) and use trapping agents (e.g., ethanol) to isolate reactive species . Iterative analysis frameworks, such as triangulating spectroscopic data with computational modeling, help reconcile discrepancies .

Q. What strategies optimize the synthesis of this compound-containing compounds to minimize byproduct formation?

Key steps include:

- Catalyst selection : DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilic activation while suppressing side reactions .

- Solvent control : Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates.

- Temperature modulation : Low temperatures (0°C) during nitration steps reduce decomposition risks . Document reaction progress via real-time NMR to adjust conditions dynamically.

Q. How can researchers apply the FINER criteria to formulate novel hypotheses about this compound’s reactivity?

- Feasible : Ensure access to specialized equipment (e.g., fluorinated synthon libraries, high-field NMR).

- Novel : Investigate understudied reactions, such as [3+2] cycloadditions with electron-deficient alkenes.

- Ethical : Adhere to protocols for fluorinated waste disposal to mitigate environmental impact .

- Relevant : Align with emerging applications in agrochemical or pharmaceutical synthesis.

Methodological Frameworks

Q. What frameworks guide the analysis of this compound’s environmental persistence?

Use the PECO framework:

Q. How should researchers address conflicting data in this compound’s reaction kinetics?

Apply triangulation :

- Experimental : Replicate under controlled conditions (e.g., inert atmosphere).

- Computational : Compare DFT-derived activation energies with empirical Arrhenius plots.

- Peer validation : Collaborate with independent labs to verify reproducibility .

Data Presentation Guidelines

Include tables for clarity:

| Intermediate | NMR Shifts (ppm) | Reaction Role |

|---|---|---|

| A | -88.0, -92.1 | Reversible adduct |

| B | -85.3 | Transition state |

| Final Product | -87.3 | Benzoyl ester |

| Data derived from organocatalytic insertion studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。